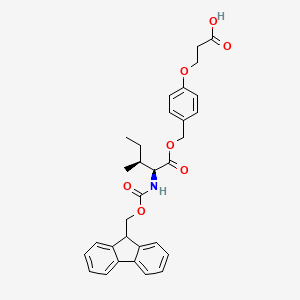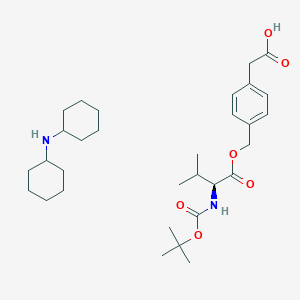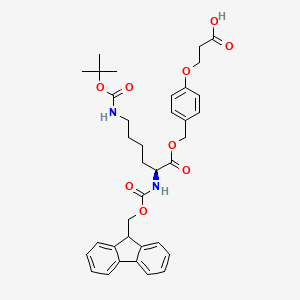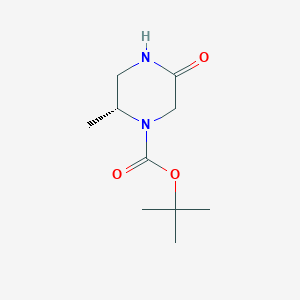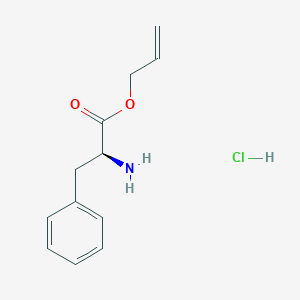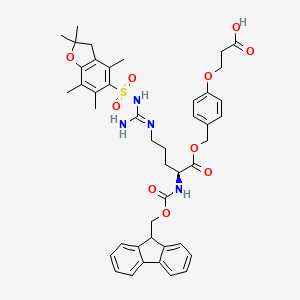![molecular formula C8H8F3N3O4 B6289922 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate CAS No. 2387597-16-0](/img/structure/B6289922.png)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate” is a chemical compound . It is a yellow solid with a melting point of 287–288 °C . The compound has been used in the synthesis of various derivatives .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 267.16 .Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate has been studied for its potential therapeutic and biochemical effects. It has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) and its ability to modulate the activity of certain neurotransmitters. It has also been used to study the effects of inflammation and oxidative stress. In addition, this compound has been used in research to study the effects of certain drugs on the human body, such as the effect of statins on cholesterol levels.
Wirkmechanismus
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR, leading to an accumulation of single-strand breaks in DNA
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage, potentially leading to cell death or cancer .
Result of Action
In vitro studies have shown that this compound displays good anti-tumor activity . It can significantly reduce the phosphorylation level of ATR and its downstream signaling protein . This suggests that the compound could potentially be used in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate in lab experiments include its relatively low cost and low toxicity. In addition, it is relatively easy to synthesize and has been shown to be effective in a variety of scientific research applications. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate. These include further studies on its mechanism of action, its potential therapeutic and biochemical effects, and its potential to be used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). In addition, further research could be conducted on its potential to modulate the activity of certain neurotransmitters, as well as its potential to be used in drug development. Finally, research could be conducted on its potential to be used as a therapeutic agent for the treatment of a variety of diseases and conditions.
Synthesemethoden
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate can be synthesized from a variety of starting materials. The most common method involves the condensation of 5-chloro-2,4-dioxopyrimidine with 2,4-difluorotoluene in the presence of potassium carbonate. The reaction is then quenched with trifluoroacetic acid to yield this compound. Other methods for the synthesis of this compound have also been reported, including the reaction of 5-chloro-2,4-dioxopyrimidine with 2-fluoro-4-methylbenzaldehyde in the presence of potassium carbonate and the reaction of 5-chloro-2,4-dioxopyrimidine with 2,4-difluorotoluene in the presence of sodium bicarbonate.
Eigenschaften
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h7H,1-2H2,(H2,8,9,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWAPLZYPCMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)NC2=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




